molecular formula C14H10F3N3O B11839681 1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- CAS No. 34580-76-2

1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)-

Cat. No.: B11839681
CAS No.: 34580-76-2
M. Wt: 293.24 g/mol
InChI Key: DXCSAORYPUTKOU-UHFFFAOYSA-N
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Description

1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

The synthesis of 1H-Pyrazolo(3,4-b)pyridine derivatives typically involves the reaction of pyrazole with pyridine derivatives under specific conditions. One common method includes the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions activated by the trifluoromethyl group.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include glacial acetic acid, phosphorus oxychloride, and various diketones . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of 1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- lies in its specific substitution pattern, which enhances its potential for various applications in scientific research and industry.

Properties

CAS No.

34580-76-2

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

3-methoxy-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H10F3N3O/c1-21-13-11-6-3-7-18-12(11)20(19-13)10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3

InChI Key

DXCSAORYPUTKOU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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